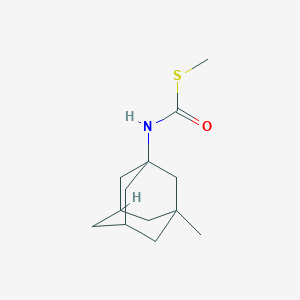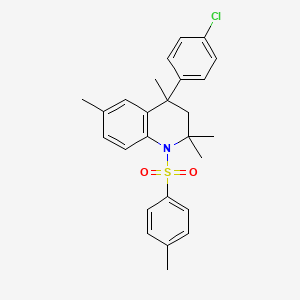![molecular formula C22H29NO3 B5171538 Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate](/img/structure/B5171538.png)
Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate is a complex organic compound that features an adamantane core structure. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate typically involves the reaction of adamantan-1-ylamine with ethyl 2-bromoacetate in the presence of a base such as triethylamine. This reaction forms the intermediate ethyl 2-{[adamantan-1-yl]amino}acetate, which is then reacted with 4-methylbenzoyl chloride to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
科学研究应用
Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of Ethyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate involves its interaction with specific molecular targets. The adamantane core structure is known to interact with various biological pathways, potentially inhibiting viral replication or bacterial growth. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to fit into specific binding sites, disrupting normal biological functions .
相似化合物的比较
Similar Compounds
- Ethyl adamantanecarboxylate
- Methyl 2-{[3-(4-methylphenyl)adamantan-1-YL]formamido}acetate
- Adamantane-1-carboxylic acid derivatives
Uniqueness
This compound stands out due to its specific substitution pattern on the adamantane core, which imparts unique chemical and biological properties.
属性
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-3-26-19(24)13-23-20(25)22-11-16-8-17(12-22)10-21(9-16,14-22)18-6-4-15(2)5-7-18/h4-7,16-17H,3,8-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPHECIQVDUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816352 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B5171465.png)
![[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)
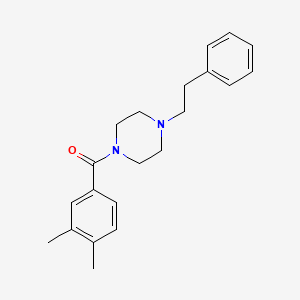
![1,3,4,6-tetramethylpyrazolo[3,4-b]pyridine;hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)
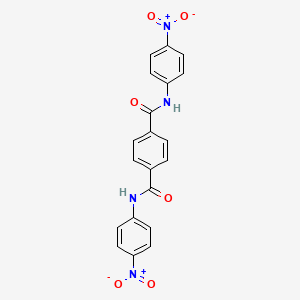
![N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B5171494.png)
![ethyl 2-[(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5171498.png)
![1-Butan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5171507.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
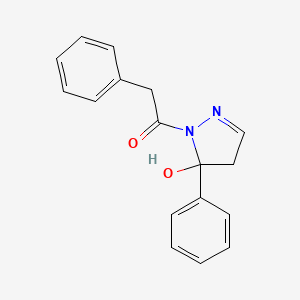
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)
